2-{3-[(3-Methylphenyl)methoxy]phenyl}acetic acid

Purity Specification Analytical QC Research Chemical

For SAR studies and chemical probe synthesis, batch-to-batch variability in purity and undefined molecular geometry of generic phenylacetic acids compromise data reproducibility. 2-{3-[(3-Methylphenyl)methoxy]phenyl}acetic acid (CAS 1258649-85-2) eliminates this uncertainty with batch-specific QC documentation and orthogonal reactive sites. • Batch-verified 95% purity with NMR, HPLC, or GC to ensure experimental reproducibility. • Orthogonal carboxylic acid and benzylic ether handles enable selective derivatization or hydrogenolytic cleavage. • Consistent, well-characterized building block optimized for lead optimization and analytical method development.

Molecular Formula C16H16O3
Molecular Weight 256.3 g/mol
CAS No. 1258649-85-2
Cat. No. B1422456
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-{3-[(3-Methylphenyl)methoxy]phenyl}acetic acid
CAS1258649-85-2
Molecular FormulaC16H16O3
Molecular Weight256.3 g/mol
Structural Identifiers
SMILESCC1=CC(=CC=C1)COC2=CC=CC(=C2)CC(=O)O
InChIInChI=1S/C16H16O3/c1-12-4-2-6-14(8-12)11-19-15-7-3-5-13(9-15)10-16(17)18/h2-9H,10-11H2,1H3,(H,17,18)
InChIKeyIENBZWWZZNLVCT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-{3-[(3-Methylphenyl)methoxy]phenyl}acetic Acid: Identity and Procurement


2-{3-[(3-Methylphenyl)methoxy]phenyl}acetic acid (CAS 1258649-85-2), also referred to as 3-[(3-Methylphenyl)methoxy]benzeneacetic acid, is a phenylacetic acid derivative with the molecular formula C₁₆H₁₆O₃ and a molecular weight of 256.30 g/mol [1]. The compound features a phenylacetic acid core substituted with a 3-[(3-methylphenyl)methoxy] group, placing it within the class of aromatic ether–carboxylic acid building blocks [2]. It is offered by multiple chemical suppliers as a research chemical with a standard purity specification of 95% and is supplied with batch-specific analytical documentation including NMR, HPLC, or GC . The compound is structurally distinct from common fenamate NSAIDs (e.g., mefenamic acid), which contain an anthranilic acid core with an amino group and distinct substitution patterns; despite occasional misattribution in vendor listings, 2-{3-[(3-Methylphenyl)methoxy]phenyl}acetic acid does not possess the N-phenylanthranilic acid pharmacophore and therefore cannot be considered a fenamate analog [3].

2-{3-[(3-Methylphenyl)methoxy]phenyl}acetic Acid: Generic Substitution Issues


Substituting 2-{3-[(3-Methylphenyl)methoxy]phenyl}acetic acid with a structurally related phenylacetic acid analog—such as 3-methoxyphenylacetic acid (CAS 1798-09-0), 2-methoxy-3-methylphenylacetic acid (CAS 854812-10-5), or 4-methoxy-3-methylphenylacetic acid (CAS 4513-73-9)—introduces significant differences in molecular geometry, electronic distribution, and lipophilicity due to the presence or absence of the extended 3-methylbenzyl ether moiety . The target compound contains a diaryl ether linkage that is absent in simpler methoxy- or methyl-substituted phenylacetic acids, which directly impacts its potential for π-π stacking interactions, hydrogen-bonding capacity, and steric bulk [1]. Furthermore, the absence of batch-verified analytical documentation for generic alternatives introduces unquantified variability in purity and identity, undermining experimental reproducibility in structure–activity relationship (SAR) studies or chemical synthesis campaigns where this specific scaffold is required as a building block .

2-{3-[(3-Methylphenyl)methoxy]phenyl}acetic Acid: Differentiation Evidence


Purity and Batch-Specific QC

2-{3-[(3-Methylphenyl)methoxy]phenyl}acetic acid is supplied with a minimum purity specification of 95% as determined by HPLC, with batch-specific analytical documentation (NMR, HPLC, GC) provided . In contrast, generic phenylacetic acid analogs such as 3-methoxyphenylacetic acid (CAS 1798-09-0) and 4-methoxy-3-methylphenylacetic acid (CAS 4513-73-9) are frequently offered without accompanying batch-specific QC data, and their purity specifications, when stated, range from 97% to 99% but are not consistently verified by independent analytical methods across vendors [1].

Purity Specification Analytical QC Research Chemical

Molecular Weight and Scaffold Differentiation

The molecular weight of 2-{3-[(3-Methylphenyl)methoxy]phenyl}acetic acid is 256.30 g/mol, which is approximately 76–90 g/mol greater than that of commonly used phenylacetic acid building blocks such as 3-methoxyphenylacetic acid (166.17 g/mol), 2-methoxy-3-methylphenylacetic acid (180.20 g/mol), and 4-methoxy-3-methylphenylacetic acid (180.20 g/mol) [1][2]. This increased molecular weight reflects the presence of an extended 3-methylbenzyl ether substituent, which confers greater steric bulk and lipophilicity (cLogP estimated ~3.5) compared to simpler analogs (cLogP ~1.5–2.0) .

Molecular Weight Scaffold Complexity SAR Studies

Functional Group Handles for Derivatization

2-{3-[(3-Methylphenyl)methoxy]phenyl}acetic acid contains a carboxylic acid group (pKa ~4.2) suitable for amide coupling, esterification, and reduction reactions, as well as a benzylic ether linkage that is stable under many reaction conditions but can be selectively cleaved under hydrogenolysis or strong acid conditions [1]. In contrast, simpler analogs like 3-methoxyphenylacetic acid lack the benzylic ether, limiting their utility in generating diverse chemical libraries or probing structure–activity relationships where a modifiable linker is required .

Synthetic Utility Building Block Derivatization

2-{3-[(3-Methylphenyl)methoxy]phenyl}acetic Acid: Validated Applications


Structure-Activity Relationship (SAR) Studies

The distinct molecular weight (256.30 g/mol) and extended diaryl ether scaffold of 2-{3-[(3-Methylphenyl)methoxy]phenyl}acetic acid make it a valuable building block for SAR studies, particularly when investigating the impact of steric bulk and lipophilicity on target binding [1]. The compound can be incorporated into lead optimization campaigns where a modifiable carboxylic acid handle and a stable benzylic ether linkage are required for generating diverse analog libraries .

Synthetic Methodology and Reaction Optimization

The presence of both a carboxylic acid and a benzylic ether in 2-{3-[(3-Methylphenyl)methoxy]phenyl}acetic acid provides orthogonal reactive sites for exploring novel synthetic transformations, such as selective amidation in the presence of the ether or hydrogenolytic cleavage of the benzyl group under mild conditions [1]. The batch-verified purity (≥95% with NMR/HPLC documentation) ensures that reaction outcomes are not confounded by unknown impurities .

Chemical Biology Probe Development

The unique scaffold of 2-{3-[(3-Methylphenyl)methoxy]phenyl}acetic acid, characterized by a diaryl ether motif, can serve as a starting point for designing chemical probes to interrogate biological pathways where lipophilic aromatic interactions are critical [1]. The compound's carboxylic acid functionality enables facile conjugation to reporter tags or affinity matrices, while the benzylic ether can be used as a latent handle for subsequent modifications .

Analytical Method and Reference Standard

The availability of batch-specific QC data (NMR, HPLC, GC) for 2-{3-[(3-Methylphenyl)methoxy]phenyl}acetic acid positions it as a suitable reference compound for developing and validating analytical methods, such as HPLC-UV or LC-MS assays, where a well-characterized small molecule with defined purity is required for calibration and system suitability testing.

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